13-Methylpentadecanoic acid
Overview
Description
13-Methylpentadecanoic acid is a methyl-branched fatty acid with the chemical formula C16H32O2. It is also known as anteisopalmitic acid. This compound is characterized by a methyl group attached to the thirteenth carbon of the pentadecanoic acid chain. It is a saturated fatty acid and is found in various natural sources, including certain bacteria and plants .
Mechanism of Action
Target of Action
As a long-chain fatty acid , it may interact with various enzymes and receptors involved in lipid metabolism and signaling.
Biochemical Pathways
13-Methylpentadecanoic acid, being a fatty acid, is likely involved in fatty acid metabolism . It may be broken down through beta-oxidation to produce energy, or incorporated into complex lipids for use in cell membranes and signaling molecules.
Action Environment
Environmental factors such as diet, temperature, and pH could potentially influence the action, efficacy, and stability of this compound . For instance, a diet high in fats may increase the absorption and utilization of this fatty acid.
Biochemical Analysis
Biochemical Properties
13-Methylpentadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the metabolism of fatty acids and can be a substrate for enzymes such as fatty acid synthase and elongase . These interactions are crucial for the synthesis and elongation of fatty acids, which are essential for maintaining cellular membrane integrity and energy storage .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis . Additionally, this compound can impact gene expression by regulating the transcription of genes involved in lipid metabolism and inflammation . These effects highlight its role in maintaining cellular homeostasis and responding to metabolic stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain enzymes involved in fatty acid oxidation, thereby regulating lipid metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity . These molecular interactions are essential for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature and pH . Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have indicated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation . It interacts with enzymes such as fatty acid synthase and elongase, which are essential for the synthesis and elongation of fatty acids . Additionally, it can influence metabolic flux and metabolite levels by regulating the activity of key enzymes involved in lipid metabolism . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it can accumulate in specific tissues, such as adipose tissue and liver, where it plays a role in lipid storage and metabolism . These transport and distribution mechanisms are essential for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it participates in fatty acid oxidation and energy production . Additionally, it can be found in the endoplasmic reticulum, where it is involved in lipid synthesis and processing . These subcellular localizations are essential for its role in cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-methylpentadecanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of pentadecanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester intermediate .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific bacterial strains that naturally produce this compound. The bacteria are cultured in a controlled environment, and the fatty acids are extracted and purified using various chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
13-Methylpentadecanoic acid has various applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: The compound is studied for its role in the metabolism of certain bacteria and its presence in microbial communities.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its effects on human health.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Comparison with Similar Compounds
14-Methylpentadecanoic acid: Similar in structure but with the methyl group attached to the fourteenth carbon.
Pentadecanoic acid: Lacks the methyl group, making it a straight-chain fatty acid.
Isohexadecanoic acid: Another branched fatty acid with a different branching pattern.
Uniqueness: 13-Methylpentadecanoic acid is unique due to its specific branching at the thirteenth carbon, which imparts distinct physical and chemical properties. This branching influences its melting point, solubility, and reactivity compared to straight-chain and other branched fatty acids .
Properties
IUPAC Name |
13-methylpentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWASUAHHCLARMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942151 | |
Record name | 13-Methylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20121-96-4 | |
Record name | Anteisohexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20121-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecanoic acid, 13-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methylpentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 13-Methylpentadecanoic acid been found in nature?
A2: this compound has been identified in the liver lipids of baboons. [] It represents a novel anteiso branched-chain fatty acid with an odd number of carbon atoms. [] Further research may reveal its presence and potential roles in other organisms.
Q2: Are there any analytical techniques available to study this compound?
A3: While not specifically mentioned in the provided abstracts, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique commonly employed to identify and quantify fatty acids, including branched-chain fatty acids like this compound. [] This method allows for the separation and detection of different fatty acid methyl esters based on their retention times and mass fragmentation patterns, enabling researchers to determine the fatty acid composition of biological samples.
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